molecular formula C19H19N3O3S2 B2520775 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 394232-20-3

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2520775
CAS No.: 394232-20-3
M. Wt: 401.5
InChI Key: NXKXQASBHSFKNN-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a dimethoxyphenyl group, and a p-tolylthioacetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of a precursor such as thiosemicarbazide with an appropriate carboxylic acid derivative to form the 1,3,4-thiadiazole ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable reagent like a halogenated dimethoxybenzene.

    Attachment of the p-Tolylthioacetamide Moiety: This step involves the reaction of the thiadiazole intermediate with p-tolylthioacetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring or the thioether linkage.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present in derivatives of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings or at the amide nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity through disruption of bacterial cell wall synthesis or anticancer effects via apoptosis induction.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
  • N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(m-tolylthio)acetamide

Uniqueness

Compared to similar compounds, N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide stands out due to the specific positioning of the p-tolylthio group, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its efficacy in certain applications, such as increased binding affinity to specific biological targets or improved stability under various conditions.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-7-14(8-5-12)26-11-17(23)20-19-22-21-18(27-19)15-10-13(24-2)6-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKXQASBHSFKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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